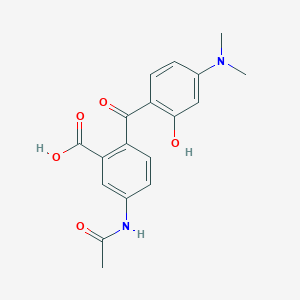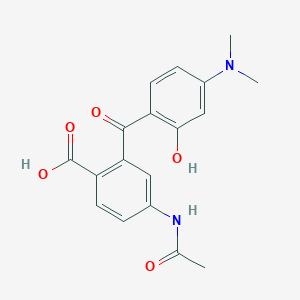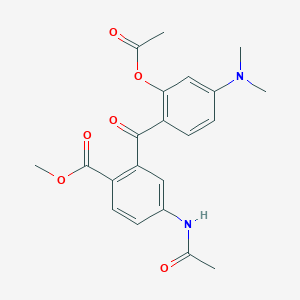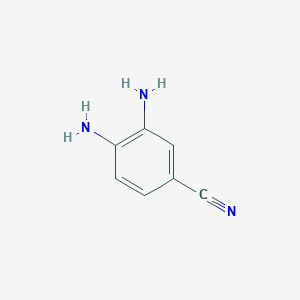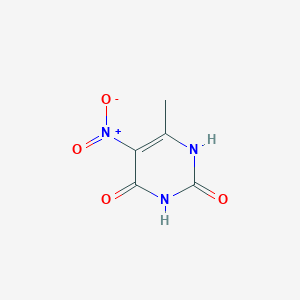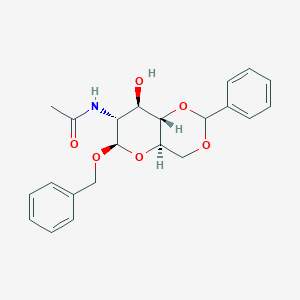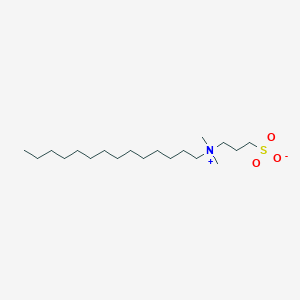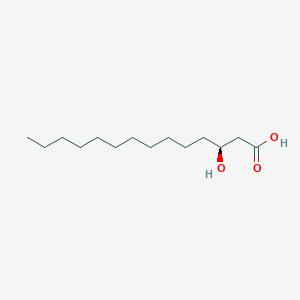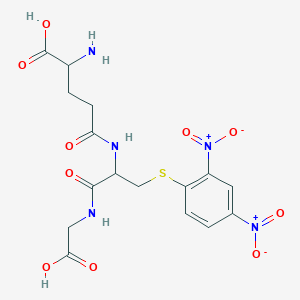
S-(2,4-dinitrofenil)glutatión
Descripción general
Descripción
S-(2,4-dinitrophenyl)glutathione: is an organic compound that belongs to the class of oligopeptides. It is a conjugate of glutathione, where the thiol hydrogen of glutathione is replaced by a 2,4-dinitrophenyl group. This compound is known for its role as a substrate for glutathione-S-transferase and as an irreversible inhibitor of glutathione reductase .
Aplicaciones Científicas De Investigación
Chemistry: : S-(2,4-dinitrophenyl)glutathione is used as a model substrate to study the activity of glutathione-S-transferase enzymes. It helps in understanding the enzyme kinetics and the mechanism of action of these enzymes .
Biology: : In biological research, this compound is used to investigate the detoxification processes in cells, as it mimics the conjugation reactions that occur in vivo to neutralize toxic compounds .
Medicine: : It is used in studies related to drug resistance, particularly in cancer research, where the role of glutathione-S-transferase in drug metabolism and resistance is of interest .
Industry: : S-(2,4-dinitrophenyl)glutathione is utilized in the development of assays for the detection and quantification of glutathione-S-transferase activity in various samples .
Mecanismo De Acción
Target of Action
The primary targets of S-(2,4-dinitrophenyl)glutathione are Glutathione S-transferase Mu 1 and Glutathione S-transferase Mu 2 . These enzymes play a crucial role in the detoxification process by catalyzing the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Mode of Action
S-(2,4-dinitrophenyl)glutathione acts as a substrate for glutathione-S-transferase . It can also be used as an irreversible glutathione reductase inhibitor . This interaction with its targets leads to changes in the enzymatic activity, affecting the detoxification process.
Biochemical Pathways
The compound is involved in the mercapturic acid pathway . It enters the cell and is conjugated with glutathione to form 2,4-dinitrophenyl-S-glutathione, which is further biotransformed to 2,4-dinitrophenyl cysteinylglycine, 2,4-dinitrophenyl cysteine, and 2,4-dinitrophenyl N-acetylcysteine . These transformations affect the downstream detoxification process.
Result of Action
The molecular and cellular effects of S-(2,4-dinitrophenyl)glutathione’s action are related to its role in the detoxification process. By acting as a substrate for glutathione-S-transferase and inhibiting glutathione reductase, it influences the conjugation of reduced glutathione to various electrophiles .
Action Environment
The action, efficacy, and stability of S-(2,4-dinitrophenyl)glutathione can be influenced by various environmental factors. For instance, the presence of ATP directly energizes the uptake of this compound by vacuolar membranes . .
Análisis Bioquímico
Biochemical Properties
S-(2,4-dinitrophenyl)glutathione interacts with several enzymes and proteins. It serves as a substrate for glutathione-S-transferase, an enzyme that plays a crucial role in the detoxification of harmful substances . The interaction between S-(2,4-dinitrophenyl)glutathione and glutathione-S-transferase is characterized by a kinetic dissociation constant of 7 µM .
Cellular Effects
The effects of S-(2,4-dinitrophenyl)glutathione on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways and affecting gene expression . It also impacts cellular metabolism, particularly in the context of detoxification processes .
Molecular Mechanism
At the molecular level, S-(2,4-dinitrophenyl)glutathione exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an irreversible inhibitor of glutathione reductase, an enzyme that plays a key role in maintaining the balance of reduced and oxidized glutathione in the cell .
Metabolic Pathways
S-(2,4-dinitrophenyl)glutathione is involved in several metabolic pathways. It interacts with enzymes such as glutathione-S-transferase and glutathione reductase
Transport and Distribution
S-(2,4-dinitrophenyl)glutathione is transported and distributed within cells and tissues. It is transported by multidrug resistance protein 1 (MDR1) and MDR3 , which are transporters that confer resistance to some chemotherapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of S-(2,4-dinitrophenyl)glutathione typically involves the conjugation of reduced glutathione with 2,4-dinitrochlorobenzene. The reaction is carried out in an aqueous medium, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: : While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: S-(2,4-dinitrophenyl)glutathione can undergo nucleophilic substitution reactions due to the presence of the nitro groups on the phenyl ring.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The thiol group in the glutathione moiety can be oxidized to form disulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other bases.
Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Reduction: Formation of 2,4-diaminophenyl-glutathione.
Oxidation: Formation of glutathione disulfide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: The parent compound, which is a tripeptide consisting of glutamine, cysteine, and glycine.
S-hexylglutathione: Another glutathione conjugate used to study enzyme activity.
S-benzylglutathione: Similar in structure but with a benzyl group instead of a dinitrophenyl group.
Uniqueness: : S-(2,4-dinitrophenyl)glutathione is unique due to the presence of the dinitrophenyl group, which makes it a potent inhibitor of glutathione reductase and a useful tool in studying enzyme kinetics and detoxification processes .
Propiedades
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEUKVKGTKDDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865277 | |
| Record name | gamma-Glutamyl-S-(2,4-dinitrophenyl)cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-39-4 | |
| Record name | NSC131112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


